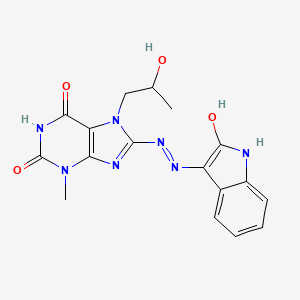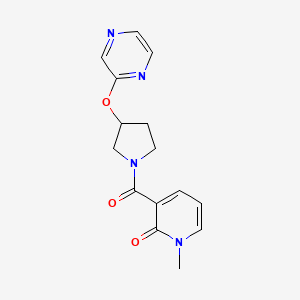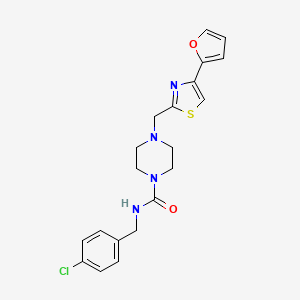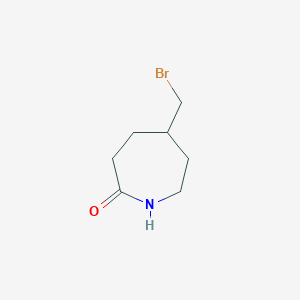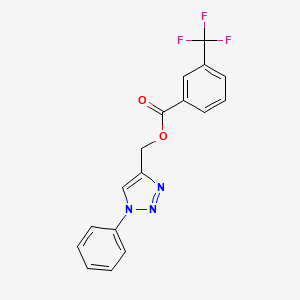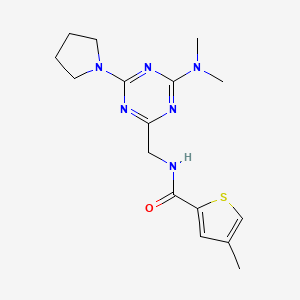
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Types of Reactions: : This compound can undergo various reactions, including:
Oxidation and Reduction: : It might participate in oxidation or reduction reactions, potentially altering the functional groups attached to the triazine ring.
Substitution: : The substituents on the triazine and thiophene rings can be involved in nucleophilic or electrophilic substitution reactions.
Condensation: : The presence of amide and amino groups suggests potential for condensation reactions, forming new bonds with other molecules.
Common Reagents and Conditions: : Typical reagents include oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride), nucleophiles or electrophiles (e.g., halogens, alkylating agents), and catalysts to facilitate these transformations.
Major Products: : The reactions result in a variety of products depending on the reaction conditions, such as oxidized or reduced derivatives, substituted analogs, or condensed adducts.
科学研究应用
Chemistry: : This compound can be a valuable intermediate in organic synthesis, contributing to the development of new materials or drugs.
Biology: : Its unique structure might enable it to interact with biological macromolecules, serving as a potential tool for biochemical research or as a therapeutic agent.
Medicine: : Research could explore its efficacy and safety as a pharmaceutical compound, particularly if it exhibits bioactive properties.
Industry: : Beyond research, it might find applications in the development of specialty chemicals or advanced materials with specific functions.
Mechanism of Action: : The compound’s mechanism of action depends on its ability to interact with molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: : Its effect could involve modulation of specific biochemical pathways, influencing cellular processes and physiological outcomes. For example, the dimethylamino group might participate in interactions with nucleophilic sites, while the thiophene ring could enable π-π stacking or other aromatic interactions.
Comparison with Similar Compounds: : Compared to other triazine-based compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide stands out due to its unique substitution pattern:
Similar Compounds: : Compounds like 2,4,6-trichloro-1,3,5-triazine or 2-amino-4,6-dimethyl-1,3,5-triazine share the triazine core but differ in their functional groups and resulting properties.
Uniqueness: : The presence of the thiophene ring and specific functional groups imparts distinct chemical reactivity and biological activity, potentially leading to unique applications in various scientific and industrial fields.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-11-8-12(24-10-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)22-6-4-5-7-22/h8,10H,4-7,9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQWTIRTLIZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)
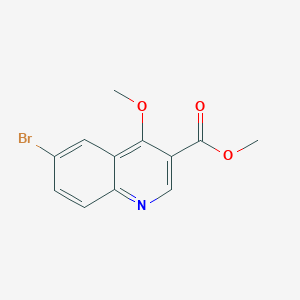
![N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2954643.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
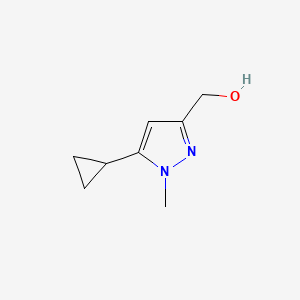
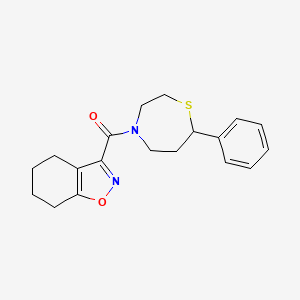
![3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2954650.png)
